Home > Products > Building Blocks P2012 > 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one - 957193-64-5

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Catalog Number: EVT-1726617
CAS Number: 957193-64-5
Molecular Formula: C7H6IN3O
Molecular Weight: 275.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one (2)

Compound Description: This compound is one of two isomers obtained through the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate. It serves as a key intermediate in confirming the structure of related pyrido[2,3-b]pyrazinone derivatives [].

3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one (3)

Compound Description: This compound is the other isomer obtained from the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate, similar to compound 2 []. Its structure elucidation further strengthens the understanding of pyrido[2,3-b]pyrazinone derivatives [].

2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one (4)

Compound Description: This compound is a hydrolysis product of 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one. It plays a crucial role in establishing the structure of compound 2 and other related derivatives [].

3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one (5)

Compound Description: This compound is a hydrolysis product of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one, providing key information about the structure of compound 3 and related analogs [].

2-Methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one (6)

Compound Description: This compound is the hydrogenation product of 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one, further confirming the structure of the parent compound and contributing to understanding the reactivity of the pyrido[2,3-b]pyrazinone system [].

3-Methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one (7)

Compound Description: This compound is synthesized through an unambiguous route and also obtained through the hydrogenation of 3-methyl-1H-pyrido[2,3-b]pyrazin-2-one. Its successful synthesis served as crucial evidence to confirm the structures of all related pyrido[2,3-b]pyrazinone compounds discussed in the paper [].

(Z)-2-(α-Cyano-α-ethoxycarbonylmethylene)-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one (8)

Compound Description: This compound is a product of the reaction between 2,3-diaminopyridine and diethyl (E)-2,3-dicyanobutendioate. It demonstrates the reactivity of the pyrido[2,3-b]pyrazinone system towards electrophilic reagents [].

1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: This compound is a panRAF inhibitor investigated for its potential in treating melanoma brain metastases. It exhibits limited brain distribution, likely due to high nonspecific binding, but shows potential for enhanced distribution by targeting efflux mechanisms at the blood-brain barrier [].

1-Ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

Compound Description: This compound acts as a TOR kinase inhibitor and displays potential in treating Ewing's Sarcoma, especially in cases where the E-twenty-six (ETS) transcription factor is overexpressed [, ]. Various solid forms of this compound have been explored to optimize its therapeutic properties [].

Overview

7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C8H7IN2OC_8H_7IN_2O, with a molecular weight of approximately 250.06 g/mol. It is classified under the category of pyrazine derivatives, which are recognized for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves several key steps:

  1. Formation of the Pyrazine Ring: The initial step involves the formation of a pyrazine ring, which can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-3-iodopyridine and suitable carbonyl compounds.
  2. Iodination: The introduction of the iodine atom at the 7-position can be performed using iodination reagents like iodine monochloride or N-iodosuccinimide under electrophilic conditions.
  3. Cyclization to Form Dihydropyrido Structure: Subsequent cyclization reactions may be employed to form the dihydropyrido structure, often utilizing acid catalysts to promote the reaction.

Technical Details

The synthesis may require specific reaction conditions, such as temperature control and the use of solvents like dimethylformamide or acetonitrile to enhance solubility and reactivity. Reaction yields and purity are typically assessed through techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one features a fused bicyclic system comprising a pyrazine ring and a pyridine-like structure. The presence of iodine at the 7-position significantly influences the compound's reactivity and biological activity.

Data

Key structural data include:

  • Molecular Formula: C8H7IN2OC_8H_7IN_2O
  • Molecular Weight: 250.06 g/mol
  • Canonical SMILES: C1=CN=C(N=C1C(=O)N)I
  • InChI Key: XWQXKQGZVYQFQO-UHFFFAOYSA-N

These structural characteristics contribute to its potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  2. Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds or amines to form imines or related structures.

Technical Details

Common reagents used in these reactions include sodium borohydride for reductions and various amines for substitution reactions. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.

Mechanism of Action

The mechanism of action for 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one largely depends on its interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Process

  1. Binding Affinity: The compound may exhibit high binding affinity to target proteins due to its structural features.
  2. Inhibition Mechanism: It potentially inhibits enzymatic activity by competing with natural substrates or altering enzyme conformation upon binding.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

The chemical stability of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is influenced by environmental factors such as pH and temperature. It may undergo hydrolysis under basic conditions, leading to degradation products.

Applications

7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its structural properties, it is investigated for use in developing novel pharmaceuticals targeting specific diseases.
  2. Biological Research: Its ability to interact with biological macromolecules makes it a candidate for use in biochemical assays and studies related to enzyme inhibition.
  3. Material Science: Its unique properties may also lend themselves to applications in creating advanced materials or sensors.
Nomenclature and Structural Classification

Systematic IUPAC Nomenclature and Isomeric Considerations

The core compound is definitively identified by the systematic IUPAC name 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, which precisely encodes its bicyclic structure and substituent position. This name reflects three key structural features:

  • Bicyclic Framework: The base scaffold is pyrido[2,3-b]pyrazine, signifying a pyridine ring (positions 1–6) fused to a pyrazine ring (positions 5a,6,7,8) at bonds between pyridine atoms 2–3 and pyrazine atoms 5a–6 [5].
  • Saturation and Functional Groups: The descriptor 3,4-dihydro indicates partial saturation at the pyrazine ring’s N3–C4 bond, while 2(1H)-one specifies a lactam group at position 2 [1] [9].
  • Substituent Identity and Position: The prefix 7-iodo denotes an iodine atom attached to carbon 7 of the pyridine ring [1].

Isomeric considerations arise from several factors:

  • Tautomerism: The lactam moiety (C2=O) can theoretically tautomerize to a hydroxylated form, but crystallographic evidence confirms dominance of the carbonyl form due to resonance stabilization within the bicyclic system [1] [5].
  • Ring Fusion Heterogeneity: Alternative fusion modes exist for pyridopyrazines (e.g., [3,4-b] vs. [4,3-b]). The [2,3-b] fusion in this compound positions the iodo group ortho to the bridgehead nitrogen, critically influencing electronic delocalization [5] [8].
  • Derivatization Variants: Substitution at N1 (as in 1-benzyl-7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one; CAS 957193-71-4 [6]) or saturation differences (e.g., 7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine; CAS 957194-13-7 [4]) yield distinct isomers with altered physicochemical properties.

Table 1: Key Isomeric Derivatives of the Pyridopyrazine Core

Compound NameCAS NumberStructural Variation
7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one957193-64-5Reference compound
1-Benzyl-7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one957193-71-4N1-Benzylation
7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine957194-13-7Fully saturated pyrazine ring
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one957194-64-8C3-dimethylation

Hydrogen Bonding Motifs: The lactam (–NH–C=O) and adjacent amine (–NH–) groups create dual hydrogen-bond donor/acceptor sites, enabling self-association or binding to biological targets. This pattern contrasts with C3-dimethylated analogues (e.g., CAS 957194-64-8 [3]), where steric hindrance disrupts planar H-bonding networks.

Positional Significance of the Iodo Substituent in Pyridopyrazine Systems

The iodine atom at position 7 confers unique electronic and synthetic properties:

  • Electronic Effects: As a strong σ-electron-withdrawing group, iodine induces significant polarization in the pyridine ring, depleting electron density at C6 and C8. This enhances electrophilicity at C6, facilitating nucleophilic aromatic substitution (SNAr) at this site [1] [9].
  • Steric and Coordination Properties: With a van der Waals radius of 1.98 Å, iodine provides steric bulk without disrupting ring planarity. Its polarizability enables halogen bonding interactions (e.g., with carbonyl oxygen or π-systems), relevant to crystal packing or protein-ligand recognition [1] [3].
  • Synthetic Versatility: The iodine serves as a transformative handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This allows C7 derivatization to aryl, alkenyl, or alkynyl groups—crucial for structure-activity relationship (SAR) studies in drug discovery [1] [8].

Table 2: Reactivity Profile of C7-Iodo vs. C6/C8 Halogen Analogues

PositionElectrophilicitySNAr ReactivityCross-Coupling Efficiency
C7ModerateLowHigh (unhindered access)
C6High (I+ effect)HighModerate (steric interference)
C8LowVery lowLow

Biological Implications: Position 7 lies adjacent to the pyridine nitrogen (N5), forming part of a putative pharmacophore region in antiviral pyridopyrazines. Computational models suggest iodine’s hydrophobic surface complements binding pockets in viral enzymes, as observed in related NS5A-targeting hepatitis C therapeutics [5] [8].

Comparative Analysis with Related Bicyclic Heterocycles

The pyrido[2,3-b]pyrazine scaffold exhibits distinct features when benchmarked against structurally analogous heterocycles:

  • Quinoxalines (Benzopyrazines): Unlike benzo-fused quinoxalines, the pyrido[2,3-b]pyrazine core introduces nitrogen-induced polarity and reduced lipophilicity (cLogP ≈1.2 vs. quinoxaline’s cLogP ≈1.8). This enhances water solubility—critical for bioavailability. However, quinoxalines typically exhibit greater π-stacking capability due to symmetrical electron distribution [5] [8].
  • Pteridines (Pyrazino[2,3-d]pyrimidines): Pteridines contain an additional pyrimidine nitrogen, increasing H-bond acceptor count (max 4 vs. pyridopyrazine’s max 3). This difference reduces the hydrogen bond basicity of pyridopyrazines (e.g., β ≈0.5 for C7-I-pyridopyrazine vs. β ≈0.8 for pteridine), weakening interactions with proton-rich viral targets [5].
  • C3-Dimethylated Analogues (e.g., 7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, CAS 957194-64-8 [3]): Geminal dimethylation at C3 locks the pyrazine ring in a boat conformation, disrupting conjugation and planarity. This reduces electronic delocalization across N3–C4, lowering dipole moment by ~1.2 D compared to the non-alkylated parent.

Table 3: Structural and Electronic Properties of Key Bicyclic Heterocycles

HeterocycleRing FusionH-Bond AcceptorsDipole Moment (D)Planarity
7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-onePyridine[2,3-b]pyrazine34.8Near-planar
QuinoxalineBenzene[b]pyrazine22.1Planar
PteridinePyrimidine[4,5-d]pyrazine46.3Planar
7-Iodo-3,3-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-onePyridine[2,3-b]pyrazine33.6Non-planar (boat)

Properties

CAS Number

957193-64-5

Product Name

7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

IUPAC Name

7-iodo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

InChI

InChI=1S/C7H6IN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12)

InChI Key

HDLRHKZVYXQFHH-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)I

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC(=C2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.